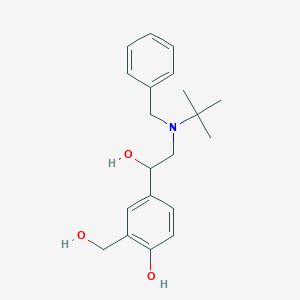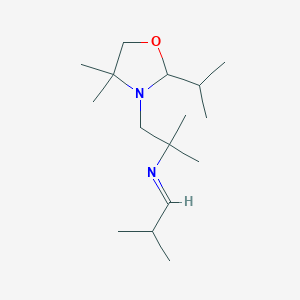
(2,4-二丙氧基苯基)硼酸
描述
2,4-Dipropoxyphenylboronic acid is a type of boronic acid, which is a subclass of organoborane compounds . It is used in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The molecular formula of 2,4-Dipropoxyphenylboronic acid is C12H19BO4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dipropoxyphenylboronic acid include a density of 1.1±0.1 g/cm3, boiling point of 402.9±55.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 69.0±3.0 kJ/mol, flash point of 197.5±31.5 °C, and index of refraction of 1.506 .科学研究应用
铃木-宫浦偶联
“(2,4-二丙氧基苯基)硼酸”用于铃木-宫浦 (SM) 交叉偶联,这可以说是应用最广泛的过渡金属催化的碳-碳键形成反应 . SM 偶联的成功源于其结合了极其温和的反应条件和对官能团的耐受性,以及相对稳定、易于制备且通常对环境友好的有机硼试剂 .
传感应用
硼酸,包括“(2,4-二丙氧基苯基)硼酸”,在不同领域的研究中越来越受到重视。 它们在各种传感应用中被使用,因为它们可以与二醇和强路易斯碱(如氟化物或氰化物阴离子)相互作用 . 这些传感应用可以是均相测定或非均相检测 .
生物标记
硼酸用于生物标记。 硼酸与二醇的关键相互作用使其能够在从生物标记、蛋白质操作和修饰到各个领域的应用中发挥作用 .
蛋白质操作和修饰
硼酸用于蛋白质操作和修饰。 它们可以与蛋白质相互作用,操作它们并改变它们的性质 .
分离技术
硼酸用于分离技术。 它们可用于糖基化分子的电泳 .
治疗剂的开发
硼酸用于治疗剂的开发。 它们被用作分析方法中微粒的构建材料以及聚合物中胰岛素的控制释放 .
作用机制
Target of Action
The primary target of (2,4-Dipropoxyphenyl)boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the SM coupling reaction, (2,4-Dipropoxyphenyl)boronic acid interacts with its target through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction also involves an oxidative addition step, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by (2,4-Dipropoxyphenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Result of Action
The result of the action of (2,4-Dipropoxyphenyl)boronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This contributes to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of (2,4-Dipropoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and functional group tolerant . Furthermore, (2,4-Dipropoxyphenyl)boronic acid is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Certain boronic acids can decompose in air , indicating that the stability of (2,4-Dipropoxyphenyl)boronic acid could potentially be affected by exposure to air.
属性
IUPAC Name |
(2,4-dipropoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO4/c1-3-7-16-10-5-6-11(13(14)15)12(9-10)17-8-4-2/h5-6,9,14-15H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGNDOSZRKWKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCC)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584904 | |
| Record name | (2,4-Dipropoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150145-25-8 | |
| Record name | (2,4-Dipropoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of (2,4-Dipropoxyphenyl)boronic acid?
A1: (2,4-Dipropoxyphenyl)boronic acid is an organic compound featuring a phenyl ring with two propoxy groups at the 2 and 4 positions. The key structural feature is the boronic acid (-B(OH)2) group attached to the phenyl ring. This group enables the formation of hydrogen bonds. In its crystal structure, (2,4-Dipropoxyphenyl)boronic acid exists as a centrosymmetric dimer connected by O—H⋯O hydrogen bonds []. These dimers further interact via C—H⋯O hydrogen bonds, forming infinite zigzag chains.
Q2: Are there any other notable structural arrangements in the crystal lattice of (2,4-Dipropoxyphenyl)boronic acid?
A2: Beyond the hydrogen-bonded chains, these chains within the crystal structure assemble into sheets aligned parallel to the (21) plane. These sheets are further connected by weak C—H⋯π interactions, ultimately resulting in a three-dimensional network within the crystal lattice [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)
![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)


![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)